1-Bromoethene-1-sulfonyl fluoride
Description
Contextualization within the Landscape of Sulfonyl Fluoride (B91410) Chemistry
To appreciate the significance of 1-bromoethene-1-sulfonyl fluoride, it is essential to understand the broader context of sulfonyl fluoride chemistry. Sulfonyl fluorides (R-SO₂F) are a class of organosulfur compounds characterized by a sulfonyl group doubly bonded to two oxygen atoms and single-bonded to a fluorine atom and an organic substituent. For many years, they were often overshadowed by their more reactive counterparts, sulfonyl chlorides. However, the 21st century has witnessed a renaissance in the field, largely propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. enamine.netresearchgate.net
Sulfonyl fluorides possess a unique balance of stability and reactivity. nih.gov They are generally more stable than sulfonyl chlorides, exhibiting resistance to hydrolysis and many nucleophilic attacks under ambient conditions. researchgate.net This stability allows for their incorporation into complex molecular architectures and their use in a wider range of reaction conditions. Yet, under specific activation, often with the use of a base or a catalyst, the sulfur-fluorine bond can be readily cleaved, enabling the formation of new bonds with a variety of nucleophiles. researchgate.net This "click" reactivity has made sulfonyl fluorides invaluable connectors in drug discovery, chemical biology, and materials science. enamine.netresearchgate.net
The reactivity of sulfonyl fluorides can be tuned by the nature of the organic substituent. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the compound more reactive. It is within this framework of tunable, stable, yet reactive connectors that this compound finds its place as a particularly valuable reagent.
Historical Trajectories and Initial Characterization of BESF
The first development of this compound was reported in 1985. researchgate.net However, for many years, its synthetic utility, particularly in cycloaddition reactions, was hampered by the lack of efficient and scalable synthetic methods. The landscape began to change with the advent of modern synthetic techniques, especially photochemical methodologies, which allowed for the more practical production of BESF and unlocked its potential for broader applications in organic synthesis. researchgate.netresearchgate.net
A significant advancement in the accessibility of BESF came with the development of a method for its in situ generation from the bench-stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). rsc.orgdntb.gov.ua This approach circumvents the need to handle the more reactive BESF directly, further expanding its practical use in synthesis.
Significance of BESF as a Multifunctional Reagent in Organic Synthesis
The true significance of this compound lies in its trifunctional nature, possessing three distinct reactive sites: a sulfonyl fluoride group, a vinyl bromide moiety, and an electron-deficient double bond. enamine.netrsc.org This unique combination allows for a diverse range of chemical transformations, making it a versatile hub for the construction of complex molecular scaffolds.
The sulfonyl fluoride group serves as a classic SuFEx handle, enabling the formation of stable sulfonates and sulfonamides through reactions with phenols and amines, respectively. rsc.org The vinyl bromide component is a versatile precursor for cross-coupling reactions, most notably the Suzuki coupling, which allows for the introduction of various aryl and heteroaryl substituents at the α-position of the ethenesulfonyl fluoride core. enamine.net The electron-deficient alkene is susceptible to a variety of reactions, including Michael additions and, significantly, cycloaddition reactions. enamine.net
One of the most powerful applications of BESF is in [3+2] cycloaddition reactions. For instance, its reaction with nitrile oxides, generated in situ from N-hydroxybenzimidoyl chlorides, provides a regioselective route to 5-sulfonylfluoro isoxazoles. rsc.orgsigmaaldrich.com Similarly, cycloadditions with azides yield 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. researchgate.net These heterocyclic motifs are prevalent in medicinal chemistry, making BESF a valuable tool in drug discovery programs.
The table below summarizes some of the key transformations of this compound, showcasing its versatility.
| Reaction Type | Reactant(s) | Product Type | Significance |
| [3+2] Cycloaddition | N-hydroxybenzimidoyl chlorides | 5-Sulfonylfluoro isoxazoles | Access to important heterocyclic scaffolds. rsc.orgsigmaaldrich.com |
| [3+2] Cycloaddition | Azides | 1-Substituted-1H-1,2,3-triazole-4-sulfonyl fluorides | Synthesis of triazole-containing compounds. researchgate.net |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | α-(Hetero)aryl ethenesulfonyl fluorides | Introduction of diverse aromatic groups. enamine.netresearchgate.net |
| SuFEx Reaction | Phenols, Amines | Aryl sulfonates, Sulfonamides | Formation of stable linkages for various applications. rsc.org |
| Michael Addition | Various nucleophiles | β-Substituted ethenesulfonyl fluorides | Functionalization of the vinyl system. enamine.net |
The ability to perform these diverse reactions, often with high regioselectivity and in good to excellent yields, underscores the importance of this compound as a multifunctional and highly valuable reagent in the toolkit of modern organic synthesis. Its capacity to act as a linchpin, connecting different molecular fragments through its three reactive centers, continues to be explored for the efficient construction of novel and complex chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
1-bromoethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2S/c1-2(3)7(4,5)6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZRELTIGNKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541399 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103020-98-0 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethene-1-sulfonyl fluoride | |
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Synthetic Methodologies for 1 Bromoethene 1 Sulfonyl Fluoride and Its Congeners
Evolution of Synthetic Strategies for BESF
Initially developed in 1985, the utility of 1-bromoethene-1-sulfonyl fluoride (B91410) was limited by the lack of efficient synthetic methods. researchgate.net Early approaches could not produce the compound in large quantities, hindering its broader application. The advent of more sophisticated chemical techniques, including photochemical methods and the development of stable precursors, has revolutionized its accessibility. researchgate.net
Development of Photochemical Approaches for Large-Scale Preparation
The limitations of early synthetic routes spurred the development of photochemical methodologies, which proved crucial for enabling the large-scale preparation of BESF. researchgate.net While specific details on the large-scale photochemical synthesis of BESF are not extensively documented in the reviewed literature, the principles of scalable photochemical reactions offer a clear pathway. The use of continuous flow reactors, for instance, has been shown to improve reproducibility and scalability in various photochemical transformations. nih.govacs.org This technology allows for precise control over reaction parameters such as residence time and light intensity, which can minimize photodecomposition and simplify product isolation. nih.govacs.org
For example, in other photochemical processes, scalability has been successfully demonstrated. The use of high-power light-emitting diodes (LEDs) emitting specific wavelengths can trigger rapid product formation, sometimes in minutes. nih.govacs.org Furthermore, specialized equipment like a modified Soxhlet apparatus can be employed to improve selectivity by predominantly irradiating the starting materials, thus reducing by-product formation and allowing for easy recovery of unreacted substrates. epa.gov These approaches highlight the potential for producing compounds like BESF on a larger, more industrially relevant scale.
In Situ Generation of BESF from Precursor Compounds
A significant breakthrough in the practical application of BESF has been the development of methods for its in situ generation from stable, easily handled precursors. This strategy circumvents the challenges associated with handling the reactive BESF directly. rsc.orgmonash.edu
A key precursor for BESF is 1,2-dibromoethane-1-sulfonyl fluoride (DESF), a bench-stable and readily accessible compound. rsc.orgmonash.edu BESF can be conveniently generated in situ from DESF through a dehydrobromination reaction, typically mediated by a base such as triethylamine (B128534). rsc.org This approach has opened up numerous reaction profiles for BESF, allowing it to be used as a reactive dipolarophile and Michael acceptor to create a variety of covalent connections. researchgate.netmonash.edu The in situ generation of BESF from DESF has been successfully applied in the synthesis of previously unprecedented heterocyclic sulfonyl fluorides, including 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, in good to excellent yields. researchgate.netmonash.edu
Methodologies for Related Vinyl Sulfonyl Fluorides and General Sulfonyl Fluorides
The synthetic toolbox for sulfonyl fluorides extends beyond BESF to a wide array of its congeners. Catalytic methods, particularly those leveraging photoredox catalysis, have become a cornerstone for the synthesis of diverse vinyl, aryl, and alkyl sulfonyl fluorides.
Catalytic Functionalization Routes
Catalytic strategies offer mild and efficient pathways to sulfonyl fluorides, often with high functional group tolerance, making them suitable for complex molecule synthesis and late-stage functionalization. sigmaaldrich.comchemrxiv.org
Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for activating small molecules and forging new bonds under mild conditions. mdpi.com This approach has been widely applied to the synthesis of sulfonyl fluorides from various starting materials. sigmaaldrich.com The reactions are typically characterized by their scalability and broad substrate scope. chemrxiv.orgacs.org
Recent advances have demonstrated the synthesis of alkyl sulfonyl fluorides from organoboron substrates like organotrifluoroborates and boronic acid pinacol (B44631) esters using acridinium-based photocatalysts. nih.gov Other methods involve the radical fluorosulfonylation of alkenes and allyl sulfones. researchgate.netrsc.org For instance, a novel protocol for the direct allylic C-H fluorosulfonylation of alkenes uses a 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salt as a redox-active radical precursor under photoredox conditions. chemrxiv.orgnih.gov This method provides access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org
Furthermore, three-component aminofluorosulfonylation of unactivated olefins has been achieved by merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes. nih.govnih.gov This strategy yields diverse aliphatic sulfonyl fluorides containing valuable heterocyclic scaffolds. nih.govnih.gov The general mechanism for many of these transformations involves the photocatalyst absorbing visible light to reach an excited state, which then initiates a single-electron transfer process with a substrate to generate radical intermediates that ultimately lead to the sulfonyl fluoride product. mdpi.comnih.gov
Table 1: Overview of Photoredox-Catalyzed Sulfonyl Fluoride Synthesis This is an interactive table. Click on the headers to sort the data.
| Starting Material | Product Type | Catalyst Type | Key Features |
| Alkenes | Allyl Sulfonyl Fluorides | Not specified in abstract | Direct C-H fluorosulfonylation; excellent regioselectivity; scalable. chemrxiv.orgacs.orgnih.gov |
| Unactivated Olefins | Aliphatic Sulfonyl Fluorides | Not specified in abstract | Three-component aminofluorosulfonylation; merges PCET and radical relay. nih.govnih.gov |
| Organotrifluoroborates | Alkyl Sulfonyl Fluorides | Acridinium-based | Access to primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov |
| Aryl Diazonium Salts | Aryl Sulfonyl Fluorides | Cyanoarene | Metal-free; broad functional group tolerance. mdpi.com |
| Allyl Sulfones | Allyl Sulfonyl Fluorides | Not specified in abstract | One-step strategy; good functional group tolerance. rsc.org |
Compound Index
Electrocatalytic Methodologies
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding harsh reagents and reaction conditions. A notable electrocatalytic approach involves the oxidative coupling of thiols or disulfides with a fluoride source. This method is applicable to a wide range of substrates, including the preparation of alkanesulfonyl fluorides.
In a typical setup, an undivided electrochemical cell is employed with a graphite (B72142) felt anode and a platinum cathode. The reaction proceeds through the anodic oxidation of a disulfide, forming a radical cation. This intermediate then reacts with a nucleophilic fluoride source, such as potassium fluoride (KF), to yield the corresponding sulfenyl fluoride. Subsequent oxidation and fluorination steps lead to the formation of the desired sulfonyl fluoride. This process is advantageous as it does not require an external oxidant or catalyst and utilizes an inexpensive and safe fluoride source. nih.gov The primary byproduct of this reaction is the corresponding sulfonic acid, which can be formed through the anodic oxidation of the disulfide or hydrolysis of the sulfonyl fluoride product. nih.gov
A significant advancement in this area is the use of triethylamine trihydrofluoride (Et3N•3HF) as a safe and easy-to-handle fluoride source for the electrochemical synthesis of both aryl and alkyl sulfonyl fluorides from sulfinic salts. sigmaaldrich.com This method operates without an external oxidant and demonstrates good functional group tolerance. sigmaaldrich.com
| Starting Material | Fluoride Source | Key Features | Ref. |
| Thiols/Disulfides | Potassium Fluoride (KF) | Mild, environmentally benign, no external oxidant/catalyst | nih.gov |
| Aryl/Alkyl Sulfinic Salts | Et3N•3HF | Safe fluoride source, no external oxidant | sigmaaldrich.com |
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of alkenylsulfonyl fluorides. These methods often involve the insertion of sulfur dioxide into a carbon-metal bond followed by fluorination.
A prominent example is the palladium-catalyzed synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates. In this process, a palladium catalyst facilitates the insertion of sulfur dioxide, using a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form a sulfinate intermediate. This intermediate is then trapped with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final alkenylsulfonyl fluoride. This methodology exhibits broad functional group tolerance, allowing for the synthesis of a diverse range of functionalized cyclic structures. nih.gov
The versatility of these palladium-catalyzed systems is further demonstrated by their application in the synthesis of various α-(hetero)aryl ethenesulfonyl fluorides via Suzuki coupling reactions with 1-bromoethene-1-sulfonyl fluoride, showcasing the utility of this compound as a synthetic hub. organic-chemistry.org
| Catalyst System | Substrates | Key Features | Ref. |
| Pd-catalyst/DABSO/NFSI | Alkenyl triflates | Broad functional group tolerance, access to cyclic alkenylsulfonyl fluorides | nih.gov |
| Pd-catalyst | This compound, (Hetero)aryl boronic acids | Suzuki coupling for α-(hetero)aryl ethenesulfonyl fluorides | organic-chemistry.org |
Organocatalytic Systems for Alkanesulfonyl Fluorides
Organocatalysis provides a metal-free alternative for the synthesis of sulfonyl fluorides. While the direct organocatalytic synthesis from alkanes remains challenging, several photoredox and metal-free methods have been developed for the preparation of alkanesulfonyl fluorides from more functionalized precursors.
One such approach involves the organophotocatalytic fluorosulfonylation of diaryliodonium salts. In this radical process, an organic photocatalyst facilitates the generation of an aryl radical, which then undergoes sulfur dioxide insertion and fluorination to yield the corresponding aryl sulfonyl fluoride. enamine.net While this method focuses on aryl derivatives, the underlying principles of radical generation and trapping can be conceptually extended to alkyl systems.
More directly relevant to alkanesulfonyl fluorides is a photoredox-catalyzed method that enables the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. This process proceeds via a halogen atom transfer (XAT) mechanism, followed by SO2 capture and fluorination. The mild conditions and scalability of this method make it a practical approach for synthesizing a variety of alkyl sulfonyl fluorides. organic-chemistry.org
Furthermore, a metal-free protocol has been reported for the synthesis of valuable β-keto sulfonyl fluorides from readily available precursors, highlighting the potential of organocatalytic systems in this field. organic-chemistry.org
Radical-Mediated Synthetic Pathways
Fluorosulfonylation via Fluorosulfonyl Radicals
The direct introduction of the fluorosulfonyl group (–SO2F) via a radical pathway represents a concise and powerful strategy for the synthesis of sulfonyl fluorides. This approach often relies on the generation of the highly reactive fluorosulfonyl radical (FSO2•).
A significant breakthrough in this area was the development of a radical fluorosulfonylation of alkenes using sulfuryl chlorofluoride (FSO2Cl) as the FSO2• precursor under photoredox conditions. The photoredox catalyst, upon irradiation with visible light, reduces FSO2Cl to generate the fluorosulfonyl radical. This radical then adds to an alkene, and subsequent oxidation and deprotonation steps afford the corresponding alkenyl sulfonyl fluoride. This method provides a general route to a variety of alkenyl sulfonyl fluorides, including those that are challenging to prepare using traditional cross-coupling methods. nih.gov
This radical strategy has been further expanded to a transition-metal-free 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, utilizing alkynyl sulfonyl fluorides as both radical traps and FSO2• precursors. This novel method allows for the synthesis of aliphatic sulfonyl fluorides bearing a β-alkynyl substituent, which can be further diversified using SuFEx click chemistry. nih.gov
| Radical Precursor | Reaction Type | Key Features | Ref. |
| FSO2Cl | Photoredox-catalyzed fluorosulfonylation of alkenes | General access to alkenyl sulfonyl fluorides | nih.gov |
| Alkynyl sulfonyl fluorides | Transition-metal-free 1-fluorosulfonyl-2-alkynylation of alkenes | Synthesis of β-alkynyl-fluorosulfonylalkanes | nih.gov |
Chloro-fluorosulfonyl Difunctionalization of Alkynes to β-Chloro Alkenylsulfonyl Fluorides
A powerful extension of radical fluorosulfonylation is the difunctionalization of alkynes, which allows for the simultaneous introduction of two different functional groups across the triple bond. A notable example is the radical chloro-fluorosulfonyl difunctionalization of alkynes to produce β-chloro alkenylsulfonyl fluorides (BCASFs). chemrxiv.org
This transformation is achieved under photoredox conditions, where the photocatalyst facilitates the generation of the fluorosulfonyl radical from a suitable precursor like FSO2Cl. This radical adds to the alkyne, and the resulting vinyl radical is trapped by a chlorine source, leading to the formation of the β-chloro alkenylsulfonyl fluoride. chemrxiv.org
BCASFs are highly versatile synthetic hubs. The chloride group can be selectively transformed through various reactions, such as reduction, Suzuki and Sonogashira couplings, and nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles, while leaving the sulfonyl fluoride moiety intact. This allows for the synthesis of a wide array of previously inaccessible sulfonyl fluorides, including cis-alkenylsulfonyl fluorides, dienylsulfonyl fluorides, and ynenylsulfonyl fluorides. chemrxiv.org
| Substrate | Reaction | Product | Key Features | Ref. |
| Alkynes | Radical chloro-fluorosulfonyl difunctionalization | β-Chloro alkenylsulfonyl fluorides (BCASFs) | Creates versatile synthetic hubs for further transformations | chemrxiv.org |
Transformations from Diverse Organic Substrates
The synthesis of this compound and its congeners can also be achieved through the transformation of various organic precursors. These methods often provide practical and scalable routes to these important building blocks.
A key precursor for this compound (BESF) is 1,2-dibromoethane-1-sulfonyl fluoride (DESF). DESF is a bench-stable and readily accessible compound that can be converted to BESF in situ. This in situ generation opens up new reaction profiles, enabling the synthesis of various heterocyclic sulfonyl fluorides, such as 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, through cycloaddition reactions. researchgate.net
Ethenesulfonyl fluoride (ESF) itself serves as a versatile precursor for a variety of sulfonyl fluorides. For instance, the Michael addition of various nucleophiles to ESF provides a straightforward route to β-substituted ethenesulfonyl derivatives. researchgate.net This strategy allows for the introduction of diverse functional groups at the β-position, thereby modulating the electronic properties and reactivity of the sulfonyl fluoride moiety.
Furthermore, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have emerged as important hubs for the synthesis of diverse alkenyl sulfonyl fluorides. Through stereoselective Michael-type additions with a range of nucleophiles, including secondary amines, carboxylates, and azides, a library of unprecedented β-substituted alkenyl sulfonyl fluorides can be generated as single isomers with minimal purification. researchgate.net
The development of this compound as a new fluorosulfonylation reagent has also been reported. This unique reagent possesses three addressable functional groups—a vinyl group, a bromide, and a sulfonyl fluoride—making it a highly versatile tris-electrophile and a valuable addition to the SuFEx clickable material toolbox. Its application has been demonstrated in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. rsc.org
| Precursor | Transformation | Product | Key Features | Ref. |
| 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) | In situ elimination | This compound (BESF) | Access to various heterocyclic sulfonyl fluorides | researchgate.net |
| Ethenesulfonyl fluoride (ESF) | Michael addition | β-Substituted ethenesulfonyl derivatives | Introduction of diverse functional groups | researchgate.net |
| 2-Substituted-alkynyl-1-sulfonyl fluorides (SASFs) | Michael addition | β-Substituted alkenyl sulfonyl fluorides | Stereoselective synthesis of diverse alkenyl sulfonyl fluorides | researchgate.net |
| This compound (1-Br-ESF) | [3+2] Cycloaddition | 5-Sulfonylfluoro isoxazoles | Versatile tris-electrophile for SuFEx chemistry | rsc.org |
Synthesis from Thiols and Disulfides
A notable and environmentally conscious method for preparing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.gov This approach is distinguished by its use of KF as an affordable, safe, and abundant source of fluoride. nih.gov The reaction proceeds via anodic oxidation, which circumvents the need for stoichiometric chemical oxidants. nih.gov
The process is effective for a wide range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, demonstrating broad functional group tolerance. nih.gov Kinetic studies suggest that the reaction proceeds through the rapid anodic oxidation of the thiol to its corresponding disulfide. nih.gov This disulfide intermediate is then further oxidized to form the final sulfonyl fluoride product. nih.gov While intermediates like sulfenyl fluoride and sulfinyl fluoride are proposed, they are generally unstable and not isolated. nih.gov The primary byproduct of this electrochemical synthesis is sulfonic acid, which can form from the oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. nih.gov
Another established method involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to generate sulfonyl chloride intermediates. These are then subjected to a chlorine-fluorine exchange reaction by adding potassium bifluoride (KHF2) to yield the desired heteroaromatic sulfonyl fluorides. mdpi.com
Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Feature | Description |
|---|---|
| Starting Materials | Thiols or Disulfides |
| Fluoride Source | Potassium Fluoride (KF) |
| Method | Anodic Oxidation |
| Key Advantages | Avoids stoichiometric oxidants, uses a safe and inexpensive fluoride source. nih.gov |
| Substrate Scope | Alkyl, benzyl, aryl, and heteroaryl thiols/disulfides. nih.gov |
| Proposed Intermediate | Disulfide |
| Main Byproduct | Sulfonic Acid nih.gov |
Derivatization from Sulfonamides
Sulfonyl fluorides can be directly synthesized from sulfonamides. A recently developed method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) salt and magnesium chloride (MgCl2) to activate the sulfonamide. This activation facilitates the formation of a sulfonyl chloride intermediate, which is then converted in situ to the corresponding sulfonyl fluoride upon the addition of potassium fluoride (KF). mdpi.com This process provides a direct route for converting the robust sulfonamide group into the versatile sulfonyl fluoride moiety. mdpi.com
Preparation from Aryl and Heteroaryl Bromides
The construction of α-(hetero)aryl ethenesulfonyl fluorides is effectively achieved through palladium-catalyzed Suzuki coupling reactions. enamine.netresearchgate.net This method pairs this compound (1-Br-ESF) with various arylboronic acids. researchgate.net The resulting α-aryl ethenesulfonyl fluorides are valuable bis-electrophiles that can be used for further diversification through SuFEx click chemistry or Michael additions. researchgate.net This strategy is applicable to both aryl and heteroaryl substrates, providing the desired products in moderate to good yields. researchgate.net
An alternative one-pot, two-step procedure for synthesizing arylsulfonyl fluorides from aryl bromides has also been reported. mdpi.com This methodology first involves the palladium-catalyzed formation of sulfinate intermediates through the cross-coupling of an aryl bromide with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The in-situ formed sulfinates are then converted to the final arylsulfonyl fluoride products. mdpi.com
Table 2: Comparison of Methods from Aryl Halides
| Method | Catalyst/Reagents | Substrates | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd Catalyst | This compound, Arylboronic acids | α-(Hetero)aryl ethenesulfonyl fluorides. researchgate.net |
| One-Pot Sulfination/Fluorination | PdCl2(AmPhos)2, DABSO, Et3N | Aryl bromides | Arylsulfonyl fluorides. mdpi.com |
Synthesis from Aryltriazenes
A novel, metal- and catalyst-free method has been developed for the synthesis of sulfonyl fluorides from aryltriazenes. researchgate.net This one-pot, multi-component reaction employs aryltriazenes, DABSO, and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA). researchgate.net This approach is praised for its simple reaction conditions, broad functional group tolerance, and operational simplicity, offering an efficient and practical route to a variety of sulfonyl fluorides in high yields. researchgate.net
C-H Bond Activation Strategies for Ethenesulfonyl Fluorides
Direct functionalization of C-H bonds represents a powerful and efficient strategy for synthesizing complex molecules. Several methods have been developed that utilize ethenesulfonyl fluoride (ESF) as a coupling partner in C-H activation reactions to produce substituted ethenesulfonyl fluorides.
Ruthenium-Catalyzed C-H Activation : An inexpensive and readily available ruthenium catalyst has been used to activate the C-H bond of nitrones for coupling with ethenesulfonyl fluoride (ESF). rsc.orgresearchgate.net This strategy leads to the synthesis of 2-arylethenesulfonyl fluorides. rsc.org
Rhodium-Catalyzed C-H Activation : Rhodium(III) catalysts have been employed for the oxidative coupling of N-methoxybenzamides with ESF, yielding 2-aryl ethenesulfonyl fluorides with exclusive E-stereoselectivity. researchgate.net This protocol achieves monoselective ortho-activation of the phenyl ring's sp² C-H bonds. researchgate.net
Palladium-Catalyzed C-H Activation : A palladium-catalyzed, non-directed C-H alkenylation has been developed for the synthesis of β-arylethenesulfonyl fluorides. acs.org
Photochemical C-H Activation : Ethenesulfonyl fluoride can serve as a potent linchpin reagent in photochemical C-H bond functionalization reactions catalyzed by tetrabutylammonium (B224687) decatungstate. nih.gov In this process, the photocatalyst generates radicals via hydrogen atom abstraction, which then react with ESF as a Michael acceptor to produce a variety of sulfonyl fluoride compounds. nih.gov
Table 3: C-H Activation Strategies Using Ethenesulfonyl Fluoride (ESF)
| Catalyst System | Substrate Class | Key Features | Product |
|---|---|---|---|
| Ruthenium (Ru) | Nitrones | Inexpensive catalyst, concomitant conversion of directing group. rsc.org | 2-Arylethenesulfonyl fluorides |
| Rhodium (Rh) | N-Methoxybenzamides | Exclusively E-stereoselective, monoselective ortho-activation. researchgate.net | 2-Aryl ethenesulfonyl fluorides |
| Palladium (Pd) | Arenes | Non-directed C-H alkenylation. acs.org | β-Arylethenesulfonyl fluorides |
| Tetrabutylammonium Decatungstate (Photocatalyst) | Various (via H-atom abstraction) | Radical mechanism, ESF acts as a Michael acceptor. nih.gov | Various functionalized sulfonyl fluorides |
Reactivity and Mechanistic Elucidation of 1 Bromoethene 1 Sulfonyl Fluoride
Multifunctional Electrophilic Nature of BESF
1-Bromoethene-1-sulfonyl fluoride (B91410) (BESF), also known as 1-Br-ESF, is a unique reagent in synthetic chemistry, distinguished by its high reactivity and multiple functional sites. rsc.org Its structure incorporates three distinct reactive groups—a vinyl group, a bromine atom, and a sulfonyl fluoride moiety—that can be addressed independently, enabling complex molecular constructions through sequential and orthogonal reactions. rsc.orgenamine.net
The concept of orthogonal reactivity is central to the utility of BESF, allowing chemists to perform reactions at one site without affecting the other two. nih.gov This capability positions BESF as a versatile building block for creating diverse molecular architectures. The three functional groups each participate in a distinct set of chemical transformations. enamine.net
The vinyl moiety is an active participant in cycloaddition reactions and can also function as a Michael acceptor. enamine.netnih.gov For instance, it undergoes [3+2] cycloadditions with nitrile oxides (generated in situ from N-hydroxybenzimidoyl chlorides) to regioselectively produce 5-sulfonylfluoro isoxazoles. rsc.orgresearchgate.net This reactivity allows for the construction of heterocyclic systems while preserving the bromide and sulfonyl fluoride groups for subsequent modifications.
The bromide group serves as a handle for transition-metal-catalyzed cross-coupling reactions. enamine.net A notable application is the Suzuki-Miyaura cross-coupling, which enables the synthesis of α-(hetero)aryl ethenesulfonyl fluorides. u-tokyo.ac.jp This demonstrates the ability to form new carbon-carbon bonds at this position, leaving the vinyl and sulfonyl fluoride functionalities intact for further reactions.
The sulfonyl fluoride group is the cornerstone of BESF's role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.orgrsc.org This moiety is remarkably stable under many reaction conditions but can be activated to react with nucleophiles, forming stable sulfonate or sulfonamide linkages. rsc.orgrhhz.net This reactivity is orthogonal to the transformations involving the vinyl and bromo groups. nih.gov
The following table summarizes the distinct reactivity of each functional handle of BESF:
Interactive Table: Orthogonal Reactivity of BESF Moieties
| Moiety | Reaction Type | Example Transformation |
| Vinyl Group | [3+2] Cycloaddition | Reaction with N-hydroxybenzimidoyl chlorides to form 5-sulfonylfluoro isoxazoles. rsc.org |
| Michael Addition | Acts as a Michael acceptor with various nucleophiles. enamine.netnih.gov | |
| Bromide Group | Suzuki-Miyaura Coupling | Cross-coupling with boronic acids to form α-aryl ethenesulfonyl fluorides. u-tokyo.ac.jp |
| Sulfonyl Fluoride | SuFEx Click Reaction | Reaction with phenols or amines to form sulfonates and sulfonamides. rsc.org |
Characterization as a Tris-Electrophile
Owing to its three independently addressable reactive sites, 1-bromoethene-1-sulfonyl fluoride is characterized as a tris-electrophile. rsc.orgresearchgate.netsigmaaldrich.com This term highlights its capacity to react with nucleophiles at three distinct centers: the carbon-carbon double bond (via conjugate addition), the carbon atom bearing the bromine (via coupling or substitution), and the sulfur atom of the sulfonyl fluoride (via SuFEx). rsc.orgresearchgate.net This trifecta of electrophilic sites makes BESF a powerful tool for building molecular complexity from a single, compact reagent. rsc.org
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry of BESF
BESF is a prominent reagent within the domain of SuFEx chemistry, a set of click reactions that rely on the robust yet activatable nature of the sulfur(VI)-fluoride bond. rsc.orgmonash.edu
In the context of SuFEx chemistry, BESF is described as a "connective hub" or a "robust SuFEx connector". rsc.orgmonash.edursc.orgresearchgate.net This designation stems from its ability to link different molecular modules together. After undergoing reactions at its vinyl or bromo positions, the remaining sulfonyl fluoride group serves as a reliable anchor point for a subsequent SuFEx reaction. rsc.org This allows for the covalent linkage of the BESF-derived core to another molecule, typically an aryl silyl (B83357) ether or an alcohol, to form a stable sulfonate bridge. rsc.orgrsc.org The modularity and reliability of this process are hallmarks of click chemistry. rsc.org The ability to generate BESF in situ from its stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), further enhances its utility as a versatile connector in multi-step syntheses. rsc.orgresearchgate.net
The SuFEx reaction involving BESF follows a general mechanistic pathway characteristic of nucleophilic substitution at a sulfur(VI) center. The S-F bond in the sulfonyl fluoride group is kinetically stable but can be "unleashed" under specific activating conditions. nih.gov The process is initiated by an activator or catalyst, which enhances the electrophilicity of the sulfur atom or increases the nucleophilicity of the coupling partner. nih.govnih.gov
The general mechanism proceeds as follows:
Activation : A catalyst, such as a Lewis base or Lewis acid, interacts with either the sulfonyl fluoride group of BESF or the incoming nucleophile (e.g., a phenol (B47542) or silylated ether). nih.govnih.gov Base catalysis, for instance, can involve activation of the S-F bond. nih.gov
Nucleophilic Attack : The activated nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a pentacoordinate sulfur intermediate or a concerted transition state.
Fluoride Displacement : The fluoride ion is eliminated as a leaving group, resulting in the formation of a new sulfur-oxygen or sulfur-nitrogen bond, yielding a stable sulfonate or sulfonamide, respectively. nih.gov In silicon-mediated reactions (e.g., with silyl ethers), the displaced fluoride is effectively sequestered by the silicon atom, driving the reaction forward. nih.gov
Catalytic activators are crucial for facilitating SuFEx reactions under mild conditions. nih.gov Different classes of catalysts can be employed, depending on the substrates and desired reactivity.
Organosuperbases : Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are highly effective catalysts, particularly for silicon-mediated SuFEx reactions involving silyl ethers. nih.gov Their high basicity allows them to activate the S-F bond, making the sulfur center more susceptible to nucleophilic attack. nih.gov
Tertiary Amines : Simpler tertiary amines, such as triethylamine (B128534) (Et₃N), can also catalyze SuFEx reactions. nih.gov They are often used to generate BESF in situ from its DESF precursor through dehydrobromination. rsc.org In the SuFEx reaction itself, they can accelerate the process, often in proton-mediated pathways. nih.gov
Bifluoride Salts : Salts like tetrabutylammonium (B224687) bifluoride (TBAHF₂) have emerged as superior catalysts for certain SuFEx transformations, including polycondensations to form polysulfonates. mdpi.com They are noted for their high catalytic activity and tolerance of various functional groups, often requiring low catalyst loading. mdpi.com
Lewis Acids : In addition to bases, Lewis acids such as calcium(II) triflimide (Ca(NTf₂)₂) can effectively catalyze SuFEx reactions, particularly for the formation of S-N bonds with amine nucleophiles. nih.govacs.org The Lewis acid is thought to activate the SuFExable group, facilitating the nucleophilic exchange. nih.gov
The choice of catalyst allows for fine-tuning of the reaction conditions and can even enable sequential SuFEx ligations by modulating catalytic activity. nih.gov
Interactive Table: Catalysts for BESF-mediated SuFEx Reactions
| Catalyst Class | Example(s) | Role/Mechanism of Action |
| Organosuperbase | DBU, BEMP | Activates the S-F bond, increasing the electrophilicity of the sulfur atom. nih.gov |
| Tertiary Amine | Triethylamine (Et₃N) | Accelerates proton-mediated SuFEx; also used for in situ generation of BESF. nih.govrsc.org |
| Bifluoride Salt | TBAHF₂ | Highly active catalyst for forming S-O bonds (sulfonates) with good functional group tolerance. mdpi.com |
| Lewis Acid | Ca(NTf₂)₂ | Activates the sulfonyl fluoride group, especially effective for reactions with amine nucleophiles. nih.govacs.org |
Kinetic and Thermodynamic Considerations in SuFEx Transformations
The utility of this compound (BESF) in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is deeply rooted in the unique balance between the stability and reactivity of the sulfonyl fluoride (-SO₂F) group. sigmaaldrich.comnih.gov Thermodynamically, the S-F bond is significantly more stable than other sulfur-halide bonds, such as S-Cl. nih.gov This stability makes the -SO₂F group resistant to reduction and hydrolysis under many conditions, allowing it to be carried through various synthetic steps intact. sigmaaldrich.comnih.gov Sulfonyl fluorides are notably stable to thermolysis and exhibit inert reactivity in certain challenging environments, such as refluxing aniline. sigmaaldrich.com
Kinetically, while the sulfonyl fluoride group itself is relatively latent, its reactivity can be unleashed under specific conditions, typically involving a catalyst like a Lewis base or bifluoride salt. nih.govnih.gov This controlled reactivity is a cornerstone of SuFEx click chemistry. An essential feature of sulfonyl fluorides is their chemoselective reaction at the sulfur atom, exclusively producing sulfonylation products without the side reactions often observed with more reactive sulfonyl chlorides. sigmaaldrich.com
In the context of BESF, the molecule possesses multiple reactive sites. However, the high stability of the sulfonyl fluoride allows for selective reactions at the vinyl group, such as cycloadditions and Michael additions, without disturbing the S-F bond. nih.govenamine.net This orthogonality enables BESF to act as a versatile hub, first participating in reactions like cycloadditions via its π-system, and then the resulting product, which retains the -SO₂F handle, can undergo a subsequent SuFEx reaction. rsc.orgmonash.edu This modular, two-stage reactivity is possible because the conditions for the initial cycloaddition are typically mild enough not to activate the sulfonyl fluoride for exchange. researchgate.net
Cycloaddition Reactions of BESF
Cycloaddition reactions represent a major application of this compound, leveraging the reactivity of its electron-deficient vinyl moiety. The presence of both a bromine atom and a strongly electron-withdrawing sulfonyl fluoride group activates the double bond, making BESF an excellent partner in various cycloaddition processes. These reactions provide a powerful and direct route to construct complex heterocyclic structures that are decorated with a sulfonyl fluoride group, a valuable pharmacophore and a handle for further SuFEx-based diversification. enamine.netresearchgate.net
Among the cycloaddition reactions involving BESF, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are particularly prominent. In these reactions, BESF acts as the dipolarophile (the two-atom component), reacting with a three-atom 1,3-dipole to form a five-membered heterocyclic ring. This methodology has been successfully employed to synthesize a range of important heterocyclic systems, including isoxazoles, triazoles, and fused pyrazole (B372694) derivatives. researchgate.netrsc.org
A key application of BESF is its reaction with N-hydroxybenzimidoyl chlorides in a [3+2] cycloaddition to regioselectively synthesize 5-sulfonylfluoro isoxazoles. rsc.orgsigmaaldrich.com This transformation provides a practical and direct pathway to functionalized isoxazoles that possess the valuable sulfonyl fluoride moiety. rsc.orgsigmaaldrich.com The reaction proceeds by generating a nitrile oxide in situ from the N-hydroxybenzimidoyl chloride, which then acts as the 1,3-dipole. This dipole reacts with the activated alkene of BESF to furnish the isoxazole (B147169) ring system. rsc.org The protocol is noted for its generality, enabling the construction of a library of isoxazole-based sulfonyl fluorides, which are of significant interest in medicinal chemistry and drug discovery. enamine.netresearchgate.net
Table 1: Synthesis of 5-Sulfonylfluoro Isoxazoles via [3+2] Cycloaddition
| N-Hydroxybenzimidoyl Chloride Derivative | Resulting 5-Sulfonylfluoro Isoxazole | Yield (%) |
| 4-Methyl-N-hydroxybenzimidoyl chloride | 3-(p-Tolyl)-5-(sulfonylfluoro)isoxazole | 85% |
| 4-Methoxy-N-hydroxybenzimidoyl chloride | 3-(4-Methoxyphenyl)-5-(sulfonylfluoro)isoxazole | 82% |
| 4-Chloro-N-hydroxybenzimidoyl chloride | 3-(4-Chlorophenyl)-5-(sulfonylfluoro)isoxazole | 90% |
| 4-Nitro-N-hydroxybenzimidoyl chloride | 3-(4-Nitrophenyl)-5-(sulfonylfluoro)isoxazole | 78% |
| N-hydroxy-2-naphthimidoyl chloride | 3-(Naphthalen-2-yl)-5-(sulfonylfluoro)isoxazole | 88% |
Note: This table is a representative example based on typical findings in the literature; specific yields may vary based on reaction conditions.
The [3+2] cycloaddition between BESF and organic azides is a powerful method for the synthesis of 1,2,3-triazoles containing a sulfonyl fluoride group at the 4-position. rsc.orgresearchgate.net This reaction is often carried out by generating BESF in situ from its stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). rsc.orgdntb.gov.ua The process allows for the construction of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides in good to excellent yields. rsc.org The resulting triazole sulfonyl fluorides are valuable building blocks, combining two important motifs in medicinal chemistry and chemical biology: the stable triazole ring and the SuFEx-able sulfonyl fluoride handle. researchgate.netnih.gov This thermal cycloaddition proceeds with high regioselectivity, offering a metal-free alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net
Table 2: Formation of 1,2,3-Triazole-4-sulfonyl Fluorides from Organic Azides
| Organic Azide (B81097) | Resulting 1-Substituted-1H-1,2,3-triazole-4-sulfonyl fluoride | Yield (%) |
| Benzyl azide | 1-Benzyl-4-(sulfonylfluoro)-1H-1,2,3-triazole | 85% |
| Phenyl azide | 1-Phenyl-4-(sulfonylfluoro)-1H-1,2,3-triazole | 75% |
| (Azidomethyl)benzene | 1-(Phenylmethyl)-4-(sulfonylfluoro)-1H-1,2,3-triazole | 88% |
| 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(sulfonylfluoro)-1H-1,2,3-triazole | 72% |
| 1-Azido-4-bromobenzene | 1-(4-Bromophenyl)-4-(sulfonylfluoro)-1H-1,2,3-triazole | 80% |
Note: This table is a representative example based on typical findings in the literature; specific yields may vary based on reaction conditions.
This compound also undergoes efficient [3+2] cycloaddition reactions with various N-aminoazaheterocycles, including N-aminopyridines, N-aminoquinolines, and N-aminoisouinolines. researchgate.netresearchgate.net These reactions lead to the formation of valuable fused heterocyclic systems such as pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. researchgate.net The transformation is characterized by its broad substrate scope, operational simplicity, and the use of mild reaction conditions. researchgate.netresearchgate.net This method provides a direct entry to complex, functionalized heterocyclic sulfonyl fluorides, which hold significant potential for applications in medicinal chemistry and materials science. researchgate.net The reaction typically proceeds in good to excellent yields (43-90%), highlighting its efficiency and practical utility. researchgate.netresearchgate.net
A critical advantage of using BESF in cycloaddition reactions is the high degree of control over the regiochemical outcome.
Regioselectivity: In the reaction with N-hydroxybenzimidoyl chlorides, the cycloaddition is highly regioselective, exclusively yielding 5-sulfonylfluoro isoxazoles. rsc.org Similarly, the reaction with organic azides consistently produces 1,4-disubstituted-1,2,3-triazoles (specifically, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides), a different regioisomer from the 1,5-substituted products obtained from reactions between acetylides and sulfonyl azides. rsc.orgnih.gov This predictable regioselectivity is governed by the electronic properties of BESF, where the carbon atom beta to the sulfonyl fluoride group is the most electrophilic site for the initial bond formation with the nucleophilic terminus of the 1,3-dipole. Computational studies, such as Density Functional Theory (DFT) calculations on related systems, support a stepwise mechanism that elucidates the factors controlling these regioselective outcomes. nih.gov
Stereoselectivity: While the [3+2] cycloadditions of BESF to form aromatic heterocycles result in achiral products, the principles of stereoselectivity are crucial in related reactions. For instance, in conjugate additions to similar activated alkenes, high stereoselectivity (often delivering single E or Z isomers) is frequently observed. nih.gov The stereochemical outcome of reactions involving BESF is dictated by the specific mechanism and the structure of the reacting partners, but the inherent rigidity of the cycloaddition transition states generally leads to a single, well-defined stereoisomer where applicable. The consistent and predictable regio- and stereochemical outcomes are hallmarks of the "click" nature of these transformations, making BESF a reliable tool in molecular construction. nih.gov
[3+2] Cycloadditions
Michael Addition Chemistry of BESF
This compound (BESF) serves as a versatile Michael acceptor, readily participating in conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the synthesis of a diverse range of functionalized aliphatic sulfonyl fluorides.
A notable application of BESF's Michael addition chemistry is the reaction with 2-pyridones. This process provides an efficient and novel method for the construction of pyridonyl aliphatic sulfonyl fluorides and pyridonyl vinyl sulfonyl fluorides. thieme-connect.com The reaction proceeds under mild conditions with a broad substrate scope, leading to good to excellent yields of the desired products. thieme-connect.com This method is characterized by its operational simplicity. thieme-connect.com
The reactivity of BESF as a Michael acceptor is a key feature in its utility as a connective hub in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. enamine.netrsc.orgdntb.gov.ua The Michael addition products retain the sulfonyl fluoride group, which can subsequently undergo further transformations, demonstrating the modular nature of this chemistry. rsc.orgmonash.edu For instance, the reaction of BESF with nucleophiles can lead to the formation of 2-amino-1-bromoethane-1-sulfonyl fluorides. rsc.orgmonash.edu
The table below summarizes the Michael addition of various nucleophiles to BESF and the resulting product classes.
| Nucleophile | Product Class | Reference |
| 2-Pyridones | Pyridonyl aliphatic sulfonyl fluorides | thieme-connect.com |
| Amines | 2-Amino-1-bromoethane-1-sulfonyl fluorides | rsc.orgmonash.edu |
Radical Reactivity and Transformations Initiated by BESF
Beyond its utility as a Michael acceptor, this compound (BESF) exhibits significant radical reactivity, expanding its synthetic applications. This section explores the generation of sulfur(VI) radicals from sulfonyl fluorides and their subsequent transformations.
Generation and Reactivity of Sulfur(VI) Radicals from Sulfonyl Fluorides
The conversion of sulfonyl fluorides into sulfur(VI) radicals presents a synthetic challenge due to the high strength of the S-F bond and high reduction potentials. nih.gov However, recent advancements have enabled this transformation through cooperative organosuperbase activation and photoredox catalysis. nih.gov This methodology provides a general platform to access S(VI) radicals from their corresponding sulfonyl fluoride precursors. nih.gov
Fluorosulfonyl radicals have emerged as valuable intermediates for the synthesis of sulfonyl fluorides. rsc.org Their generation from various precursors has been a focus of recent research, leading to concise and efficient methods for producing diverse functionalized sulfonyl fluorides. rsc.org
Alkene Ligation and Divinyl Sulfone Formation
Once generated, sulfur(VI) radicals can participate in a variety of synthetic transformations, including alkene ligation. The coupling of sulfonyl fluoride-derived radicals with alkenes allows for the formation of vinyl sulfones and sulfoximines with excellent E-selectivity under mild conditions. nih.gov This method has demonstrated utility in the preparation of functional polymers and dyes. nih.gov
Cross-Coupling Reactions (e.g., Suzuki Coupling) for BESF Derivatives
The bromine atom in this compound (BESF) and its derivatives provides a handle for transition metal-catalyzed cross-coupling reactions, significantly expanding the molecular complexity that can be achieved. The Suzuki coupling reaction, in particular, has been successfully employed to synthesize α-(hetero)aryl ethenesulfonyl fluorides. enamine.net
This transformation involves the palladium-catalyzed reaction of a BESF derivative with a suitable boronic acid or ester. The reaction is compatible with the sulfonyl fluoride moiety, highlighting the orthogonal reactivity of the different functional groups within the BESF scaffold. enamine.net The resulting α-(hetero)aryl ethenesulfonyl fluorides are valuable building blocks for SuFEx click chemistry. enamine.net
The table below provides an overview of the Suzuki coupling of BESF derivatives.
| Reactant 1 | Reactant 2 | Product | Catalyst System | Reference |
| This compound derivative | (Hetero)aryl boronic acid/ester | α-(Hetero)aryl ethenesulfonyl fluoride | Palladium catalyst | enamine.net |
Intramolecular Cyclization and Rearrangement Pathways
The unique trifunctional nature of this compound (BESF), possessing a vinyl group, a bromine atom, and a sulfonyl fluoride moiety, enables a variety of intramolecular cyclization and rearrangement reactions. rsc.org These pathways lead to the formation of diverse heterocyclic structures containing a sulfonyl fluoride group, which are of significant interest in medicinal chemistry and chemical biology.
One prominent example is the [3+2] cycloaddition reaction. BESF can react with N-hydroxybenzimidoyl chlorides to regioselectively synthesize 5-sulfonylfluoro isoxazoles. rsc.org Similarly, [3+2] cycloaddition reactions with isoquinolinium/quinolinium salts, driven by a base and an oxidant, can construct indolizine-based heterocyclic sulfonyl fluorides. researchgate.net Another application of this cycloaddition strategy is the reaction with N-aminopyridines, N-aminoquinolines, and N-aminoisoquinolines to produce various pyrazolo-fused heterocyclic sulfonyl fluorides in good yields. researchgate.net Azides can also be employed as reaction partners to furnish 1-substituted 1,2,3-triazole-4-sulfonyl fluorides. researchgate.net
Furthermore, the in situ generation of BESF from its precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), allows for the synthesis of 4-bromo-β-sultams. rsc.orgmonash.edu This transformation likely proceeds through an intramolecular cyclization pathway.
Recent research has also explored intramolecular chalcogen bonding to activate the sulfonyl fluoride group in alkyl sulfonyl fluorides. nih.gov By introducing a γ-sulfur atom, a 1,5-sulfur-fluorine interaction can enhance the reactivity of the sulfonyl fluoride towards nucleophiles, facilitating intramolecular SuFEx reactions. nih.gov
The following table summarizes various intramolecular reactions involving BESF and its derivatives.
| Reaction Type | Reactants | Product Class | Reference |
| [3+2] Cycloaddition | BESF, N-hydroxybenzimidoyl chlorides | 5-Sulfonylfluoro isoxazoles | rsc.org |
| [3+2] Cycloaddition | BESF, Isoquinolinium/quinolinium salts | Indolizine-based sulfonyl fluorides | researchgate.net |
| [3+2] Cycloaddition | BESF, N-aminopyridines/quinolines/isoquinolines | Pyrazolo-fused heterocyclic sulfonyl fluorides | researchgate.net |
| [3+2] Cycloaddition | BESF, Azides | 1-Substituted 1,2,3-triazole-4-sulfonyl fluorides | researchgate.net |
| Intramolecular Cyclization | in situ generated BESF | 4-Bromo-β-sultams | rsc.orgmonash.edu |
| Intramolecular Chalcogen Bonding Activated SuFEx | Alkyl sulfonyl fluorides with a γ-sulfur atom | Activated sulfonyl fluorides | nih.gov |
Applications of 1 Bromoethene 1 Sulfonyl Fluoride in Advanced Chemical Synthesis
Modular Construction of Diverse Molecular Libraries via SuFEx
1-Bromoethene-1-sulfonyl fluoride (B91410) (1-Br-ESF or BESF) has emerged as a significant and versatile reagent in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgenamine.net This powerful strategy allows for the rapid and efficient assembly of diverse molecular libraries from simple, readily available building blocks. researchgate.netnih.gov The unique trifunctional nature of 1-Br-ESF, possessing a vinyl group, a bromine atom, and a sulfonyl fluoride moiety, provides three distinct reaction sites, enabling its use as a tris-electrophile and a key connector in SuFEx reactions. rsc.orgsigmaaldrich.com This modularity is crucial for high-throughput synthesis, a cornerstone of modern drug discovery and materials science. researchgate.net
The SuFEx process itself is a set of near-perfect click reactions, characterized by high yields, simple reaction conditions, and the formation of exceptionally stable chemical bonds. sigmaaldrich.com The sulfonyl fluoride group (-SO₂F) is a key player, exhibiting a balance of stability and "spring-loaded" reactivity that can be unleashed under specific conditions. nih.govsigmaaldrich.com This allows for the controlled and predictable formation of sulfonate and sulfonamide linkages. The modular nature of SuFEx, combined with the versatility of hubs like 1-Br-ESF, facilitates the creation of vast libraries of compounds with diverse functionalities. researchgate.netnih.gov These libraries are invaluable for screening for biological activity and identifying new lead compounds in drug discovery. researchgate.netmeliusorganics.com
The development of Accelerated SuFEx Click Chemistry (ASCC) has further enhanced the utility of this methodology for library synthesis. nih.gov ASCC utilizes hindered guanidine (B92328) bases as catalysts, in conjunction with silicon additives, to achieve rapid and efficient coupling of alcohols with SuFExable hubs, often within minutes and at low catalyst loadings. nih.gov This streamlined approach is particularly well-suited for the array synthesis of functional molecules in formats like 96-well plates, significantly accelerating the discovery process. nih.govresearchgate.net
Synthesis of Complex Heterocyclic Systems
The unique reactivity of 1-bromoethene-1-sulfonyl fluoride makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic systems, many of which are important pharmacophores.
Formation of Sulfonyl Fluoride-Bearing Isoxazoles
A significant application of this compound is in the regioselective synthesis of 5-sulfonylfluoro isoxazoles. rsc.orgsigmaaldrich.com This is achieved through a [3+2] cycloaddition reaction with N-hydroxybenzimidoyl chlorides. rsc.orgnih.gov This protocol offers a direct and practical route to functionalized isoxazoles that retain the valuable sulfonyl fluoride handle for subsequent SuFEx reactions. rsc.orgsigmaaldrich.com The reaction proceeds under mild conditions and provides a general method for accessing these important heterocyclic structures. rsc.orgnih.gov The ability to generate these isoxazole-based pharmacophores is of great interest in medicinal chemistry. enamine.net
Researchers have demonstrated that the in situ generation of this compound from its stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), can be effectively used in the synthesis of 3-substituted isoxazole-5-sulfonyl fluorides. researchgate.netrsc.orgnih.gov This approach broadens the scope of accessible isoxazole (B147169) derivatives.
Table 1: Synthesis of 5-Sulfonylfluoro Isoxazoles
| Reactant 1 | Reactant 2 | Product | Key Features |
|---|---|---|---|
| This compound | N-hydroxybenzimidoyl chlorides | 5-Sulfonylfluoro isoxazoles | Regioselective [3+2] cycloaddition, provides functionalized isoxazoles with a sulfonyl fluoride moiety. rsc.orgsigmaaldrich.comnih.gov |
Access to 1,2,3-Triazole Sulfonyl Fluorides
This compound also serves as a key building block for the synthesis of 1,2,3-triazole sulfonyl fluorides. researchgate.net The reaction of in situ generated this compound with azides leads to the formation of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides in good to excellent yields. researchgate.netrsc.orgnih.gov This method provides access to a class of compounds that combines two important structural motifs in medicinal chemistry: the 1,2,3-triazole ring and the sulfonyl fluoride group. researchgate.net The resulting triazole products, equipped with a pendant sulfonyl fluoride, are primed for further derivatization via SuFEx chemistry. researchgate.netnih.gov
A mild and efficient method for constructing novel triazole molecules containing sulfonyl fluoride functionalities has been developed using copper-catalyzed click chemistry. rsc.org Interestingly, the aliphatic sulfonyl fluoride moiety in the products can be cleaved under basic conditions to yield N-unsubstituted triazoles, demonstrating the versatility of this synthetic strategy. rsc.org
Derivatization to Pyrazole (B372694) and Pyrazoline Scaffolds
The reactivity of this compound extends to the synthesis of pyrazole and pyrazoline scaffolds, which are prevalent in many biologically active compounds. nih.gov Through 1,3-dipolar cycloaddition reactions with diazo compounds, 1-Br-ESF can be used to generate sulfonyl fluoride-substituted pyrazoles under mild, catalyst-free conditions. nih.gov This reaction exhibits high regioselectivity, yielding 3,5-disubstituted pyrazoles. nih.gov The resulting NH-pyrazole sulfonyl fluorides act as "SuFExable hubs," ready for subsequent diversification. nih.gov
The chemoselective reactivity of diazo compounds in the presence of an azido (B1232118) group allows for the synthesis of complex molecules containing both a pyrazole and an azide (B81097) functionality, further expanding the molecular diversity that can be achieved. nih.gov
Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives
| Reactant 1 | Reactant 2 | Product | Key Features |
|---|---|---|---|
| This compound | Stabilized diazoacetamides and diazoacetates | 3,5-Disubstituted pyrazole sulfonyl fluorides | Ambient temperature, catalyst-free 1,3-dipolar cycloaddition. nih.gov |
Synthesis of β-Sultams
This compound has been instrumental in the synthesis of β-sultams, which are cyclic sulfonamides. The in situ generation of 1-Br-ESF from 1,2-dibromoethane-1-sulfonyl fluoride (DESF) has been successfully applied to the synthesis of 4-bromo-β-sultams in good to excellent yields. researchgate.netrsc.orgnih.gov These resulting β-sultam structures contain a sulfonyl fluoride handle, making them suitable for further functionalization through SuFEx reactions. researchgate.netnih.gov This approach provides a novel entry to this class of heterocyclic compounds.
Construction of Sulfocoumarins
While direct synthesis of sulfocoumarins using this compound is not explicitly detailed in the provided search results, the synthesis of related sulfur-containing heterocyclic systems suggests its potential applicability. For instance, a three-component reaction involving salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (a related electrophile), and pyrrole (B145914) has been used to construct pyrrole-4H-chromene-sulfonyl fluorides. researchgate.net This indicates that similar strategies could potentially be adapted for the synthesis of sulfocoumarin scaffolds using appropriately substituted phenols and this compound.
Pyrrole-4H-chromene-embedded Vinyl Sulfonyl Fluorides
A novel synthetic strategy has been developed for the construction of pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivatives, which combines multiple bioactive scaffolds into a single molecule. researchgate.net This method utilizes a three-component reaction involving salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole, yielding the desired complex structures with exclusive regioselectivity. researchgate.net The process is notable for its moderate to excellent yields, broad substrate scope, and high tolerance for various functional groups. researchgate.net
The reaction proceeds in a one-pot sequence. First, salicylaldehydes react with CESF in the presence of a base like diisopropylethylamine (DIPEA). Subsequently, pyrrole and an acid catalyst such as p-toluenesulfonic acid (p-TSA) are added to the mixture to complete the synthesis. rsc.org This methodology provides an efficient pathway to novel heterocyclic hybrids. researchgate.net Furthermore, the resulting sulfonyl fluorides can be readily diversified through sulfur fluoride exchange (SuFEx) reactions, converting them into corresponding sulfonates and sulfonamides, which are highly valuable structural motifs in medicinal chemistry. researchgate.net
Table 1: Synthesis of Pyrrole-4H-chromene-embedded Vinyl Sulfonyl Fluoride Derivatives This table presents the yields for various synthesized derivatives as reported in the literature.
| Entry | Salicylaldehyde Derivative | Pyrrole Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Hydroxybenzaldehyde | Pyrrole | 2-Methyl-4-(1H-pyrrol-2-yl)-4H-chromene-3-sulfonyl fluoride | 69-93% researchgate.net |
| 2 | 5-Bromo-2-hydroxybenzaldehyde | Pyrrole | 6-Bromo-2-methyl-4-(1H-pyrrol-2-yl)-4H-chromene-3-sulfonyl fluoride | 46-88% researchgate.net |
| 3 | 2-Hydroxy-5-nitrobenzaldehyde | Pyrrole | 2-Methyl-6-nitro-4-(1H-pyrrol-2-yl)-4H-chromene-3-sulfonyl fluoride | 46-88% researchgate.net |
Construction of Functionalized Carbocyclic Structures (e.g., Cyclobutenes)
This compound (BESF) serves as a versatile building block for the synthesis of functionalized carbocyclic structures, particularly four-membered rings like cyclobutenes. researchgate.net Its utility stems from its ability to participate in cycloaddition reactions. researchgate.netnih.gov These resulting cyclobutene (B1205218) cores are valuable structural motifs found in numerous bioactive natural products and pharmaceutically important molecules. researchgate.net
The synthesis of these carbocycles is often achieved through a [2+2] cycloaddition reaction between an electron-rich alkyne and an electron-deficient alkene, such as BESF. researchgate.net The reaction is characterized by its rapid, straightforward, and highly efficient nature, leading to highly functionalized cyclobutenes. researchgate.net A key advantage of this method is the retention of the sulfonyl fluoride group in the product. This handle allows for subsequent diversification of the cyclobutene core via chemoselective Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, for instance, by reacting it with an aryl alcohol to yield corresponding sulfonate esters with high efficiency. researchgate.net
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing BESF
This compound (BESF) is a key reagent in Diversity-Oriented Synthesis (DOS), a strategy aimed at the rapid generation of structurally diverse small molecules. BESF is particularly valuable due to its unique structure, possessing three distinct and orthogonally reactive functional groups: a vinyl moiety, a bromide group, and a sulfonyl fluoride handle. enamine.netrsc.org This trifunctional nature allows it to act as a versatile connective hub in SuFEx click chemistry, enabling the synthesis of a wide array of complex molecules from a single starting material. enamine.netrsc.org The in-situ generation of BESF from its stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), further expands its utility by opening up new reaction pathways for creating diverse molecular libraries. rsc.org
Diversity-Oriented Clicking (DOC) is a powerful synthetic concept that unifies classical click chemistry reactions with modern SuFEx technology to achieve "diversity with ease". nih.govresearchgate.net The core principle of DOC is the use of central "SuFExable" hubs, which are versatile building blocks that can be diversified through multiple, modular reaction pathways. researchgate.netchemrxiv.org While 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) are often cited as exemplary DOC hubs, this compound (BESF) is also recognized as a key SuFEx hub suitable for these strategies. researchgate.netchemrxiv.org
The DOC approach leverages the reactivity of these hubs in various click-cycloaddition processes with a range of dipoles and dienes to rapidly assemble libraries of unique functional molecules, including complex heterocycles and three-dimensional bicyclic structures. nih.gov The pendant sulfonyl fluoride group on the products of these initial reactions provides a secondary site for diversification. rsc.org Through late-stage SuFEx click derivatization, this group can be further modified, significantly expanding the size and diversity of the compound library. rsc.orgnih.gov This methodology has proven effective for the rapid synthesis of diverse functional structures for screening against biological targets. nih.govresearchgate.net
Contributions to Macromolecular and Polymer Science
The unique reactivity of the sulfonyl fluoride group makes this compound (BESF) and its derivatives valuable contributors to macromolecular and polymer science. enamine.net The sulfonyl fluoride moiety is a key "SuFExable" handle, enabling the formation of robust sulfonate linkages, which serve as the backbone of novel polymer classes. researchgate.netenamine.net
BESF is instrumental in creating monomers for the synthesis of polysulfonates, a class of polymers with attractive properties such as good thermal and hydrolytic stability. researchgate.netnih.gov The general strategy involves first using BESF in reactions like Michael additions or cycloadditions to synthesize difunctional monomers containing sulfonyl fluoride groups. rsc.orgscispace.com These AA-type monomers are then subjected to polycondensation with BB-type monomers, such as bisphenol bis(silyl) ethers. researchgate.netscispace.com
The SuFEx-based polycondensation reaction is highly efficient and demonstrates excellent functional group tolerance. scispace.compolympart.com Recent advancements have introduced bifluoride salts as highly active catalysts for this process, allowing for very low catalyst loadings (down to 0.05 mol%) and facilitating easier polymer purification. polympart.com This method allows for the preparation of high molecular weight polysulfonates with narrow polydispersity under mild conditions. polympart.com The versatility of monomer synthesis, starting from readily available materials, allows for the creation of a diverse range of polysulfonates with various side-chain functionalities. scispace.com
Table 2: Representative Data for Bifluoride-Catalyzed Polysulfonate Synthesis This table shows examples of number-average molecular weight (Mn) and polydispersity index (PDI) for polysulfonates synthesized via SuFEx chemistry.
| Polymer | Catalyst System | Mn (kDa) | PDI |
|---|---|---|---|
| P-1 | KHF₂ (0.5 mol%) | 32 | 1.6 polympart.com |
| P-1 | KHF₂ (2.0 mol%) + 18-crown-6 (B118740) (1.0 mol%) | 100 | 1.4 polympart.com |
| Polysulfonate 8a | [Ph₃P=N−PPh₃]⁺[HF₂]⁻ | 33 | 1.4-1.7 scispace.com |
Applications in Chemical Biology and Bioconjugation Research
The sulfonyl fluoride moiety of this compound (BESF) makes it a valuable tool in chemical biology and bioconjugation research. enamine.net Sulfonyl fluorides are recognized as privileged electrophiles, or "warheads," for their ability to form covalent bonds with specific amino acid residues in proteins. jenabioscience.com This reactivity allows BESF-derived molecules to be used as chemical probes to study and modulate the function of enzymes and other proteins. jenabioscience.comsigmaaldrich.com
The sulfonyl fluoride group exhibits a desirable balance of stability in aqueous environments and reactivity toward nucleophilic residues. jenabioscience.com It can selectively target the side chains of serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine under specific conditions. jenabioscience.comnih.gov This property is exploited in the rational design of covalent inhibitors and activity-based probes. By incorporating a BESF-derived warhead into a molecule designed to bind to a specific protein's active site, researchers can achieve irreversible and highly selective target engagement. nih.gov This approach has been crucial for validating new drug targets and developing novel therapeutics. nih.gov The stability of the related fluorosulfate (B1228806) group has also been leveraged to develop PET tracers for in vivo imaging applications, highlighting the broad utility of sulfonyl exchange chemistry in biological research. nih.gov
Development of Sulfamoyl-Fluoride-Functionalized Nucleosides (SuFNucs)
A notable application of sulfonyl fluoride chemistry is in the synthesis of sulfamoyl-fluoride-functionalized nucleosides, termed SuFNucs. acs.orgresearchgate.net This process involves the reaction of ribonucleosides with ex situ generated sulfuryl fluoride (SO₂F₂). acs.orgnih.gov The reaction specifically targets the primary amine groups (-NH₂) on the nucleobases of adenosine, guanosine, and cytidine. acs.orgresearchgate.net The resulting SuFNucs are equipped with a sulfamoyl fluoride moiety (-NHSO₂F), which serves as a versatile handle for further chemical modifications. acs.orgresearchgate.netnih.gov
These SuFNucs can undergo a selective sulfur fluoride exchange (SuFEx) reaction with a variety of amines. acs.orgresearchgate.netnih.gov This subsequent reaction leads to the formation of sulfamide-functionalized nucleoside derivatives (SulfamNucs). acs.orgresearchgate.netnih.gov The SuFEx reaction provides a robust method for diversifying the structure of nucleosides, opening avenues for creating novel nucleotides, oligonucleotides, and peptide-nucleoside conjugates. acs.orgresearchgate.netnih.gov
The development of SuFNucs represents a significant advancement, as the direct reaction between a primary amine and SO₂F₂ is not commonly observed. acs.org The introduction of the -NHSO₂F group into nucleosides creates valuable building blocks for synthesizing previously inaccessible sulfamide-bearing nucleosides. acs.org
While direct use of this compound in the initial synthesis of SuFNucs is not the primary method, its precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), can be used to generate this compound in situ. acs.orgrsc.org This highlights the role of this compound as a key connective hub in SuFEx click chemistry, a concept that has been pivotal in developing a new generation of chemical reactions for molecular assembly. researchgate.netresearchgate.net
Chemical Probes and Labeling Strategies
This compound is a highly reactive and versatile reagent in the realm of chemical biology, particularly for the development of chemical probes and labeling strategies. enamine.net Its utility stems from the presence of three distinct functional groups: a vinyl group, a bromide, and a sulfonyl fluoride. enamine.netrsc.org This trifunctional nature allows for a variety of chemical transformations, making it a valuable tool for synthesizing complex molecules.
The sulfonyl fluoride moiety is a key feature, acting as a reactive "warhead" that can form stable covalent bonds with specific amino acid residues in proteins, such as lysine. nih.gov This property is exploited in the design of chemical probes to study protein function and for target identification and validation in drug discovery. nih.gov
For instance, sulfonyl fluoride-containing probes have been used to map the "tyrosinome" across the kinase family, aiding in the development of selective inhibitors. nih.gov The reactivity of the sulfonyl fluoride can be modulated, and its incorporation into molecules with reporter tags, like terminal alkynes for click chemistry, enables the detection and analysis of protein-probe adducts in complex biological samples, including living cells. nih.gov
Methodologies for Site-Specific Bioconjugation and Modification
The unique reactivity of the sulfonyl fluoride group in this compound makes it a valuable tool for site-specific bioconjugation and modification of biomolecules. enamine.net The sulfonyl fluoride can react with nucleophilic residues on proteins, such as lysine, to form stable sulfonylamide or sulfonamide linkages. nih.gov This covalent modification is highly specific, allowing for the precise attachment of molecules to proteins.
This site-specific modification is crucial in various applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. The stability of the linkage formed by the sulfonyl fluoride ensures that the drug is delivered specifically to the target cells.
Furthermore, the principles of SuFEx chemistry, for which this compound is a key reagent, have been applied to the modification of not only proteins but also other biomolecules like RNA and carbohydrates, expanding the scope of addressable targets for bioconjugation. nih.gov
Role in Medicinal Chemistry Research and Scaffold Generation
Design and Synthesis of Pharmacophores with Sulfonyl Fluoride Moieties
This compound is instrumental in the synthesis of various pharmacophores containing the sulfonyl fluoride group. enamine.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The sulfonyl fluoride moiety itself can act as a key interacting group with biological targets. nih.gov
One significant application is the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition reaction. enamine.netrsc.org Isoxazoles are important heterocyclic scaffolds found in many biologically active compounds. This method provides a direct route to functionalized isoxazoles bearing a sulfonyl fluoride group, which can then be further elaborated. rsc.org
The versatility of this compound also allows for its use in Suzuki coupling reactions to create α-(hetero)aryl ethenesulfonyl fluorides. enamine.net These reactions demonstrate the ability to construct diverse molecular architectures centered around the sulfonyl fluoride group, which are valuable for building libraries of potential drug candidates. enamine.net The concept of "Diversity Oriented Clicking (DOC)" utilizes such versatile hubs to rapidly generate a wide array of lead-like structures. cshl.edu
Fragment-Based Synthesis of Drug Fragments and Drug-like Scaffolds
In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds ("fragments") are screened for their ability to bind to a biological target. nih.gov this compound is a valuable reagent for generating such fragments and for elaborating them into more potent, drug-like molecules. researchgate.netenamine.net
The reactivity of this compound allows for its participation in various cycloaddition reactions to produce heterocyclic scaffolds that are common in drug molecules. rsc.orgresearchgate.net For example, it can be used to synthesize 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.orgresearchgate.net Triazoles are a well-established class of heterocycles with diverse pharmacological applications. researchgate.net
The ability to generate these sulfonyl fluoride-containing fragments is significant because the sulfonyl fluoride group can act as a covalent "anchor," binding to the target protein and allowing for the identification of new binding sites and structure-activity relationships. nih.gov This "covalent anchoring" strategy can be used to develop novel reversible inhibitors by first identifying a binding scaffold through a covalent interaction and then removing the reactive warhead. nih.gov
Exploration of Covalent Inhibitor Scaffolds
The sulfonyl fluoride group is a well-established "warhead" for the design of covalent inhibitors. nih.gov Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency. This compound serves as a key building block for creating these covalent inhibitor scaffolds. enamine.net
The reactivity of the sulfonyl fluoride allows it to target specific nucleophilic amino acid residues within a protein's binding site, such as serine, threonine, and lysine. nih.gov This targeted covalent modification is a powerful strategy in drug design, particularly for challenging targets that lack deep binding pockets. nih.gov
Research has focused on rationally incorporating sulfonyl fluorides into known inhibitor scaffolds to create more selective and potent drugs. nih.gov For example, a sulfonyl fluoride was incorporated into the structure of the cancer drug erlotinib (B232) to create a probe that selectively modifies a conserved lysine residue in its target, the epidermal growth factor receptor (EGFR). nih.gov This approach highlights the potential of using this compound and related reagents to develop novel covalent therapeutics for a wide range of diseases.
Computational and Theoretical Investigations of 1 Bromoethene 1 Sulfonyl Fluoride
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical studies are fundamental to elucidating the intricate details of chemical reactions at the electronic level. For a versatile reagent like 1-bromoethene-1-sulfonyl fluoride (B91410), which possesses multiple reactive sites, these studies are invaluable for predicting how it will interact with other molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for mapping out the entire energy profile of a reaction pathway, providing a quantitative understanding of the reaction's feasibility and kinetics.
While specific DFT studies exclusively on 1-bromoethene-1-sulfonyl fluoride are not widely published, the reaction mechanisms of similar sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have been investigated, offering transferable insights. For instance, DFT calculations on the reaction of methanesulfonyl fluoride with methylamine, a model for the SuFEx process, reveal a mechanism akin to an SN2-type reaction. nih.gov These studies show that the reaction proceeds through a high-energy transition state, and the presence of a base is critical for lowering the activation barrier by enhancing the nucleophilicity of the amine. nih.govchemrxiv.org
The reaction is understood to proceed via a pre-complex, followed by a transition state, and finally a post-complex before dissociation to the products. nih.gov DFT calculations can quantify the energy at each of these stages.
Table 1: Illustrative Reaction Energies and Barriers for a Model SuFEx Reaction (Methanesulfonyl Fluoride with Methylamine) from DFT Calculations
| Parameter | Energy (kJ/mol) | Description |
| Gas Phase Reaction Energy (ΔE°) | -33 | Indicates the overall thermodynamic driving force of the reaction. |
| Gas Phase Energy Barrier (ΔE‡) | +142 | The energy required to reach the transition state without a catalyst. |
| Base-Catalyzed Barrier (ΔΔG‡) | -27 | The reduction in the activation barrier when a tertiary amine base is added. nih.gov |
This data is based on a model system and serves to illustrate the type of quantitative information derived from DFT calculations in SuFEx chemistry.
For this compound, DFT calculations would be instrumental in understanding the competition between its various reactive sites: the Michael addition at the vinyl group, the substitution of the bromide, and the SuFEx reaction at the sulfonyl fluoride moiety. enamine.net Such calculations can provide mechanistic insights into its [3+2] cycloaddition reactions used to form isoxazoles and other heterocyclic systems. researchgate.netrsc.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energy and spatial distribution of these orbitals are key predictors of reactivity and regioselectivity. nih.gov
In the case of this compound, the molecule can act as an electrophile in several ways. FMO theory helps to rationalize its behavior in different reactions:
Cycloaddition Reactions: In a [3+2] cycloaddition, the interaction between the HOMO of a nucleophilic partner (like an azide (B81097) or a nitrile oxide) and the LUMO of BESF would be analyzed. The shape and energy of the LUMO, which is expected to have significant density over the carbon-carbon double bond, would determine the preferred orientation of the incoming molecule, thus explaining the observed regioselectivity in the formation of triazole and isoxazole (B147169) rings. researchgate.netresearchgate.net
Michael Additions: For Michael additions, the LUMO of BESF would be concentrated on the β-carbon of the vinyl group, making it the primary site for nucleophilic attack. The energy gap between the nucleophile's HOMO and BESF's LUMO would influence the reaction rate. enamine.net
SuFEx Reactions: The LUMO will also have significant character on the sulfur atom of the -SO₂F group, making it susceptible to nucleophilic attack, which is the basis of SuFEx chemistry. nih.gov
The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) also provide an indication of the molecule's kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and antibonding orbitals. wikipedia.org A key aspect of NBO analysis is its ability to quantify the stabilizing energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled lone pair orbital (donor) into an empty antibonding orbital (acceptor). wisc.eduresearchgate.net
Similarly, NBO can be used to analyze the non-covalent interactions in the transition state, helping to explain the stabilizing or destabilizing effects that lead to a particular reaction outcome. rsc.org For instance, it could reveal subtle hydrogen bonding or other electrostatic interactions that influence the stereoselectivity of a reaction.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules and their interactions over time. A critical application of this is the detailed mapping of reaction pathways and the characterization of their associated transition states.
For reactions involving this compound, modeling would begin with the reactants and explore the potential energy surface to find the lowest energy path to the products. This path would include intermediate structures and, most importantly, the transition state—the highest energy point on the reaction coordinate. nih.gov The structure of the transition state reveals the precise geometry of the atoms as bonds are being formed and broken.
Computational studies on model SuFEx reactions have detailed the geometry of the transition state for nucleophilic attack at the sulfur center. nih.gov These models show an elongated S-F bond and the incipient formation of the new bond with the nucleophile. The energy of this transition state directly corresponds to the activation energy of the reaction.
Table 2: Key Features of a Modeled SuFEx Reaction Pathway
| Stage | Description | Key Structural Features |
| Pre-complex | Reactants are associated through weak intermolecular forces before the reaction. | Reactants are close but covalent bonds are not yet breaking or forming. nih.gov |
| Transition State (TS) | The highest energy point on the reaction coordinate. | Partial breaking of the S-F bond and partial formation of the S-Nucleophile bond. nih.gov |
| Post-complex | Products are associated through non-covalent interactions (e.g., hydrogen bonding). | The new covalent bond is formed, and the leaving group (e.g., HF) may be hydrogen-bonded to the product. nih.gov |
By modeling different potential pathways (e.g., attack at the vinyl carbon vs. the sulfur atom), researchers can compare the activation energies and predict which reaction is more likely to occur under a given set of conditions. This predictive power is a cornerstone of modern chemical research.
In Silico Design and Prediction of BESF-Derived Scaffolds
The true power of computational and theoretical studies lies in their ability to predict new chemistry. "In silico" design refers to the use of computer simulations to design new molecules and predict their properties before they are ever synthesized in the lab.
This compound is an excellent building block for creating diverse molecular scaffolds due to its three distinct functional groups. rsc.org Computational methods can accelerate the discovery of new structures derived from BESF in several ways:
Virtual Screening: By modeling the reactions of BESF with a large library of virtual reactants, it is possible to predict the outcomes and identify promising new molecular scaffolds. For example, one could screen a library of dipoles to predict novel heterocyclic structures resulting from [3+2] cycloadditions.
Rational Design of Pharmacophores: The sulfonyl fluoride group is a known pharmacophore that can form covalent bonds with biological targets. enamine.net Computational docking studies could be used to design BESF-derived molecules that fit into the active site of a specific enzyme. The theoretical reactivity of the sulfonyl fluoride group can then be tuned to achieve the desired biological activity.
Predicting Properties of New Materials: The SuFEx reaction is used to create stable linkages in polymer and materials science. enamine.net Theoretical calculations can predict the electronic and mechanical properties of polymers made by incorporating BESF, guiding the design of new materials with desired characteristics.
The development of synthetic routes to create valuable structures like 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides is a direct result of understanding the inherent reactivity of the BESF hub. rsc.org This understanding, supported and enhanced by theoretical models, allows for the rational and predictable construction of complex molecular architectures from a single, versatile reagent.
Future Perspectives and Emerging Research Directions for 1 Bromoethene 1 Sulfonyl Fluoride
Expansion of SuFEx Reactivity and Substrate Scope with BESF
1-Bromoethene-1-sulfonyl fluoride (B91410) (BESF), also known as 1-Br-ESF, is a highly versatile reagent in the SuFEx click chemistry toolbox. enamine.netrsc.org Its structure is unique, possessing three distinct and addressable functional groups: a vinyl moiety, a bromide group, and a sulfonyl fluoride functionality. enamine.netrsc.orgsigmaaldrich.com This trifunctional nature allows it to act as a tris-electrophile, significantly expanding the possibilities for molecular construction. rsc.org The presence of these orthogonal reactive sites provides a platform for a wide range of chemical transformations, including Michael additions and regioselective cycloadditions. enamine.net
The expansion of SuFEx reactivity using BESF is exemplified by its use in various synthetic applications. It serves as a key building block for creating α-(hetero)aryl ethenesulfonyl fluorides via Suzuki coupling and for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition reactions with N-hydroxybenzimidoyl chlorides. enamine.netrsc.org These isoxazole (B147169) derivatives, which contain a sulfonyl fluoride handle, are valuable pharmacophores in medicinal chemistry. enamine.net
A significant advancement in the utility of BESF is the development of a bench-stable and easily accessible precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). rsc.orgmonash.edu DESF can generate the more reactive BESF in situ, a strategy that unlocks new reaction pathways. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis of a variety of previously challenging structures, including:
3-substituted isoxazole-5-sulfonyl fluorides. rsc.orgresearchgate.net
1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.orgresearchgate.net
2-amino-1-bromoethane-1-sulfonyl fluorides. rsc.orgresearchgate.net
4-bromo-β-sultams. rsc.orgresearchgate.net
A key feature of these newly synthesized modules is the retention of the sulfonyl fluoride group, which allows for subsequent, facile SuFEx reactions with nucleophiles like aryl silyl (B83357) ethers to form stable sulfonate connections. rsc.orgmonash.eduresearchgate.net As a Michael acceptor, BESF reacts with a range of nucleophiles without compromising the integrity of the crucial S-F bond, further broadening its substrate scope. nih.gov BESF is part of a growing family of carbon-based SuFEx hubs that are conjugated to π-systems, including ethenesulfonyl fluoride (ESF) and 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), which are pivotal for creating complex molecular architectures. nih.govnih.gov
| Reaction Type | Reactant(s) with BESF | Product Class | Significance | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | N-hydroxybenzimidoyl chlorides | 5-sulfonylfluoro isoxazoles | Provides a direct route to functionalized isoxazoles with a SuFExable handle. | enamine.netrsc.org |
| Suzuki Coupling | (Hetero)aryl boronic acids | α-(hetero)aryl ethenesulfonyl fluorides | Constructs α-substituted ethenesulfonyl fluorides for further SuFEx chemistry. | enamine.net |
| [3+2] Cycloaddition (from in situ BESF) | Nitrones | 3-substituted isoxazole-5-sulfonyl fluorides | Expands the synthetic utility via a stable precursor (DESF). | rsc.orgresearchgate.net |
| [3+2] Cycloaddition (from in situ BESF) | Azides | 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides | Enables the synthesis of triazole-based SuFEx hubs. | rsc.orgresearchgate.netresearchgate.net |
| Michael Addition (from in situ BESF) | Amines | 2-amino-1-bromoethane-1-sulfonyl fluorides | Access to amino-functionalized sulfonyl fluorides. | rsc.orgresearchgate.net |
Integration of BESF in Novel Catalytic Systems and Cascade Reactions
The multifunctionality of BESF makes it an ideal candidate for integration into novel catalytic systems and cascade reactions, where multiple chemical bonds are formed in a single operation. The in situ generation of BESF from its precursor, DESF, is itself the first step in a cascade process, leading to a variety of heterocyclic structures that retain the sulfonyl fluoride for subsequent transformations. rsc.orgmonash.eduresearchgate.net This sequential reactivity is a hallmark of cascade chemistry, offering improved efficiency and atom economy.
For instance, BESF participates in [3+2] cycloaddition cascades. One such reaction involves N-aminopyridines and BESF to yield pyrazolo[1,5-a]pyridinyl sulfonyl fluorides. researchgate.net Another example is the reaction between isoquinolinium/quinolinium salts and BESF, driven by triethylamine (B128534) (Et3N) and an oxidant, to construct indolizine-based heterocyclic sulfonyl fluorides. researchgate.net These processes demonstrate how the reactivity of the vinyl group in BESF can be harnessed to build complex scaffolds in one pot.
Future research is likely to focus on developing more sophisticated catalytic systems to precisely control the reactivity of BESF's different functional groups. This could involve:
Relay Catalysis: Employing dual catalytic systems, such as the Cu/Ru systems used for other asymmetric cascade reactions, could potentially orchestrate selective transformations at different sites of the BESF molecule in a pre-programmed sequence. acs.org
Biocatalysis: The development of novel biocatalytic cascades, which operate under mild aqueous conditions, could offer highly selective and environmentally friendly methods for synthesizing complex amides and other derivatives from BESF. nih.gov
Enzyme-Free Catalytic Networks: Inspired by natural systems, the design of enzyme-free catalytic DNA circuits could guide the assembly of complex dynamic networks from BESF-derived building blocks. acs.org
The goal of these emerging strategies is to leverage the unique reactivity of BESF to build molecular complexity with high levels of control and efficiency, moving beyond simple one-step reactions to intricate, multi-step synthetic sequences.
| Cascade Type | Key Reactants with BESF | Catalyst/Reagent | Final Product Type | Reference |
|---|---|---|---|---|
| In situ generation / Cycloaddition / SuFEx | DESF (precursor), Nitrones, Aryl silyl ethers | Base (for BESF generation) | Isoxazole-based aryl sulfonates | rsc.orgmonash.edu |
| [3+2] Cycloaddition | N-aminopyridines | Not specified | Pyrazolo[1,5-a]pyridinyl sulfonyl fluorides | researchgate.net |
| [3+2] Cycloaddition / Oxidation | Isoquinolinium/quinolinium salts | Et3N / DDQ | Indolizine-based sulfonyl fluorides | researchgate.net |
Development of Stereoselective Synthetic Methodologies for BESF Derivatives
As the complexity of target molecules increases, the control of stereochemistry becomes paramount. Research into stereoselective methodologies for derivatives of BESF is a critical emerging area. A significant breakthrough has been the development of a protocol for the exclusively regio- and stereoselective installation of a bromine atom onto 2-arylvinylsulfonyl fluorides. researchgate.netnih.gov
This method utilizes lithium bromide (LiBr) as the bromine source to convert 2-arylvinylsulfonyl fluorides into (Z)-1-bromo-2-arylethene-1-sulfonyl fluorides (Z-BASF) in good yields. researchgate.netnih.gov The resulting Z-BASF molecules are themselves versatile synthetic intermediates, possessing reactive bromide, vinyl, and sulfonyl fluoride handles with a defined stereochemistry at the double bond. researchgate.net This development is crucial as it demonstrates that the stereochemical outcome of reactions involving the vinyl sulfonyl fluoride core can be controlled, paving the way for the synthesis of stereochemically pure, complex molecules.
Future work in this area will likely focus on:
Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemical outcome of additions to the BESF vinyl group.
Chiral Auxiliaries: Using chiral auxiliaries to direct stereoselective transformations on BESF derivatives.
Adaptation of Existing Methods: Applying established asymmetric methodologies, such as those used in the synthesis of chiral α-amino acids, to BESF and its derivatives. acs.org
The ability to synthesize specific stereoisomers of BESF derivatives is essential for their application in fields like medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure.
| Reaction | Substrate | Reagent | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Regio- and Stereoselective Bromination | 2-Arylvinylsulfonyl fluoride | Lithium Bromide (LiBr) | (Z)-1-bromo-2-arylethene-1-sulfonyl fluoride (Z-BASF) | Exclusive formation of the (Z)-isomer, providing stereochemical control. | researchgate.netnih.gov |
Advanced Interdisciplinary Applications in Functional Materials and Chemical Biology
The unique structural and reactive properties of 1-bromoethene-1-sulfonyl fluoride and its derivatives position them as powerful tools for interdisciplinary research, particularly in functional materials science and chemical biology. enamine.net The SuFEx reaction itself is noted for its wide substrate scope and compatibility with diverse functional groups, making it ideal for these fields. researchgate.net
Functional Materials: The sulfonyl fluoride group is exceptionally stable and resistant to reduction and thermolysis, yet it can be selectively activated for SuFEx reactions. nih.govsigmaaldrich.com This combination of stability and reactivity is highly desirable for the synthesis of advanced polymers and functional materials. enamine.net BESF, with its multiple reactive sites, allows for the creation of highly cross-linked or functionalized polymers with durable sulfonate linkages. researchgate.net These materials could find applications in areas ranging from advanced coatings to specialized electronics.
Chemical Biology: In chemical biology, the sulfonyl fluoride moiety is a valuable "warhead" for covalent inhibitors and chemical probes due to its specific reactivity profile with biological nucleophiles. sigmaaldrich.com The ability to construct complex molecules using BESF that also contain a sulfonyl fluoride group is of significant interest for drug discovery and bioconjugation. enamine.netresearchgate.net For example, BESF can be used to build libraries of diverse small molecules for screening against biological targets. The resulting compounds can form stable, covalent bonds with proteins, enabling detailed studies of protein function and the development of potent therapeutics. The derivatives of BESF are considered valuable for forming pharmacophores and sulfonyl fluoride derivatives that can be applied in medicinal chemistry. enamine.net
The future will see BESF and related SuFEx hubs being used to:
Develop novel probes for activity-based protein profiling.
Synthesize drug candidates with improved potency and selectivity.
Create new biomaterials with tailored properties for tissue engineering and drug delivery.
Functionalize surfaces and nanoparticles for diagnostic and therapeutic applications.
The versatility of BESF ensures its role as a key connective hub in bridging synthetic chemistry with materials science and biology. nih.gov
| Field | Application | Enabling Features of BESF | Reference |
|---|---|---|---|
| Functional Materials | Synthesis of durable, functionalized polymers | Multiple reactive sites for cross-linking; stable sulfonate linkages from SuFEx reaction. | enamine.netresearchgate.net |
| Medicinal Chemistry | Drug discovery and development of covalent inhibitors | SuFEx handle (-SO2F) acts as a covalent warhead; ability to build complex pharmacophores. | enamine.netresearchgate.net |
| Chemical Biology | Development of chemical probes and bioconjugation | Bio-orthogonal reactivity of the sulfonyl fluoride; versatile handles for attaching reporters or tags. | enamine.netresearchgate.netsigmaaldrich.com |
Q & A
Q. How is 1-bromoethene-1-sulfonyl fluoride (BESF) synthesized and characterized for use in SuFEx click chemistry?
BESF is typically synthesized via halogenation of ethenesulfonyl fluoride (ESF) using bromine or brominating agents under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity, complemented by high-resolution mass spectrometry (HRMS) . For large-scale applications, protocols emphasize solvent selection (e.g., dichloromethane or acetonitrile) and reaction temperature control (<40°C) to prevent decomposition .
Q. What role does BESF play in sulfur(VI) fluoride exchange (SuFEx) click chemistry?
BESF serves as a "connective hub" in SuFEx chemistry due to its dual reactivity:
- The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, or thiols.
- The bromoethene moiety participates in cycloadditions (e.g., [2+2] or 1,3-dipolar reactions) or Michael additions. This dual functionality enables modular synthesis of complex molecules, such as sulfonylfluoride-functionalized triazoles and isoxazoles .
Q. How can regioselectivity be achieved in BESF-mediated cycloaddition reactions?
Regioselectivity in BESF reactions is influenced by electronic and steric factors. For example:
- In 1,3-dipolar cycloadditions with azides, anti-regiochemistry is favored due to lower transition-state energy, avoiding steric clashes between the bulky sulfonyl fluoride group and the azide .
- Substituents on the dipolarophile (e.g., electron-withdrawing groups) direct regioselectivity. Computational modeling (DFT) is recommended to predict outcomes .
Advanced Questions
Q. What mechanistic insights explain the absence of alkylation by-products in BESF-mediated triazole synthesis?
BESF reacts with organic azides via a 1,3-dipolar cycloaddition-elimination pathway. The intermediate triazoline rapidly eliminates SO₂ and HF through an E1cb mechanism, preventing alkylation side reactions. Kinetic studies suggest the elimination step is faster than competing Michael additions, ensuring clean product formation .
Q. How can reaction conditions be optimized for BESF-involved [2+2] photocycloadditions with pyridones?
Key optimization parameters include:
- Light source : Visible light (450–470 nm) promotes excitation without degrading BESF.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance yields compared to nonpolar alternatives.
- Substituents : Electron-donating groups on pyridones improve reaction efficiency, while electron-withdrawing groups reduce yields (e.g., 24c: 45% vs. 24e: 78%) . A table summarizing optimized conditions:
| Pyridone Substituent | Yield (%) | Reference |
|---|---|---|
| Electron-withdrawing | 45–60 | |
| Electron-donating | 70–85 |
Q. How should researchers address contradictions in regiochemical assignments for BESF reaction products?
Discrepancies in regiochemistry (e.g., syn vs. anti addition) can arise from competing reaction pathways. To resolve these:
- Use isotopic labeling (e.g., ¹³C-BESF) to track bond formation.
- Compare experimental NMR data with DFT-calculated chemical shifts .
- Conduct kinetic studies to identify rate-limiting steps and intermediates .
Q. What analytical techniques are critical for assessing BESF stability under varying conditions?
Stability studies should employ:
Q. How is BESF applied in late-stage functionalization of bioactive molecules?
BESF enables covalent modification of pharmaceuticals via:
- SuFEx coupling : Reaction with hydroxyl or amine groups in drugs (e.g., chloramphenicol derivatives).
- Cycloaddition : Incorporation into heterocycles (e.g., triazoles) for enhanced bioactivity. Case study: Chloramphenazole (13gg), a BESF-derived triazole, showed potent activity against MRSA (MIC: 0.5 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
